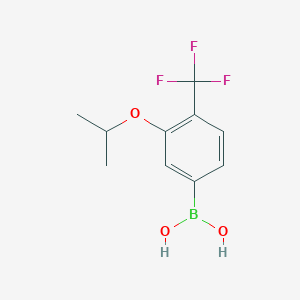

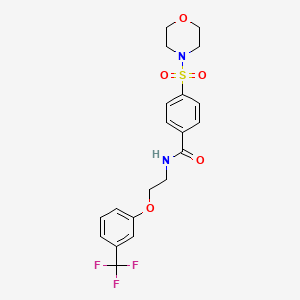

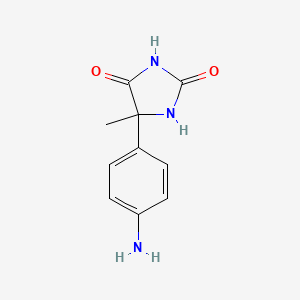

N1-allyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves Stille or Suzuki-type couplings followed by chemical or electrochemical polymerization . These processes lead to the formation of microporous polymer networks (MPNs) with high BET surface areas .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, the synthesis of thiophene-based monomers involves Stille- or Suzuki-type couplings followed by chemical or electrochemical polymerization .Aplicaciones Científicas De Investigación

Pheromonal Odorant in Pig Estrus Control

N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, a closely related compound to the one , has been utilized as a pig pheromonal odorant. This synthesized molecule advanced pig estrus by approximately 11.3 days, indicating its potential to enhance pig reproduction efficiency (박창식 et al., 2009).

Synthesis of Oxalamides

A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially apply to the synthesis of similar oxalamides, including the one (Mamedov et al., 2016).

Morpholino Amide Conversion

The treatment of N-morpholino amides, closely related to N1-allyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, with various reagents, yields solid zinc enolates with enhanced air and moisture stability, which can undergo catalyzed cross-couplings. This suggests potential applications in the synthesis of complex organic molecules (Chen et al., 2017).

Antifungal Agents

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which are structurally similar, demonstrate potent antifungal activities against various fungi species, including Candida and Aspergillus species (Bardiot et al., 2015).

Novel Organocatalytic Reactions

The use of 1,3,2-diazaphospholidine series, which includes structures similar to N1-allyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, has been reported in organo- and metallocatalysis, indicating the potential for these compounds in catalytic processes (Gavrilov et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-2-4-16-14(19)15(20)17-10-13(12-3-9-22-11-12)18-5-7-21-8-6-18/h2-3,9,11,13H,1,4-8,10H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYGGBXEVHSMDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2425275.png)

![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2425276.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2425288.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2425295.png)